

# Quantitative Calcium Imaging with Oregon Green BAPTA-1 AM: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Oregon Green 488 BAPTA-1 (OGB-1) is a high-affinity, single-wavelength fluorescent indicator for intracellular calcium ([Ca²+]i). Its acetoxymethyl (AM) ester form, Oregon Green BAPTA-1 AM, is cell-permeant, allowing for straightforward loading into a wide variety of cell types. Upon entering the cell, intracellular esterases cleave the AM group, trapping the active indicator in the cytosol. The fluorescence intensity of OGB-1 increases significantly upon binding to Ca²+, making it a valuable tool for monitoring intracellular calcium dynamics in response to various stimuli. This document provides detailed application notes and protocols for the quantitative imaging of intracellular calcium using OGB-1 AM.

#### **Properties of Oregon Green BAPTA-1**

A summary of the key quantitative properties of Oregon Green BAPTA-1 is presented in the table below. These parameters are crucial for experimental design and data interpretation.



Property	Value	Reference
Dissociation Constant (Kd) for Ca <sup>2+</sup>	~170 nM	[1][2]
Excitation Maximum (\(\lambda\)ex)	~494 nm	[1][3]
Emission Maximum (λem)	~523 nm	[1]
Fluorescence Enhancement upon Ca <sup>2+</sup> Binding	~14-fold	[1][3]
Quantum Yield (φ)	~0.75 - 0.91	[3][4]
Molar Extinction Coefficient (ε)	~19,000 M <sup>-1</sup> cm <sup>-1</sup>	[1]
Recommended Laser Line	488 nm	[1][3]

# **Experimental Protocols**

#### I. Reagent Preparation

- 1. OGB-1 AM Stock Solution:
- Prepare a 2 to 5 mM stock solution of Oregon Green BAPTA-1 AM in high-quality, anhydrous dimethyl sulfoxide (DMSO).[5][6]
- Aliquot the stock solution into single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.[5][6]
- 2. Pluronic F-127 Stock Solution:
- Prepare a 10% (w/v) stock solution of Pluronic F-127 in DMSO. This nonionic detergent helps to disperse the water-insoluble AM ester in aqueous media, facilitating cell loading.
- 3. Loading Buffer:
- Prepare a suitable physiological buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.



#### **II. Cell Loading with OGB-1 AM**

The following is a general protocol for loading adherent cells with OGB-1 AM. Optimization may be required for different cell types and experimental conditions.

#### 1. Cell Preparation:

- Plate cells on a suitable imaging substrate (e.g., glass-bottom dishes or coverslips) and culture to the desired confluency.
- 2. Preparation of Loading Solution:
- For a final concentration of 4-5 μM OGB-1 AM, dilute the stock solution into the loading buffer.
- To aid in the dispersion of the dye, first mix the OGB-1 AM stock solution with an equal volume of 10% Pluronic F-127 solution before diluting in the loading buffer.[5] The final concentration of Pluronic F-127 should be around 0.02-0.04%.
- 3. Cell Loading:
- Remove the culture medium from the cells and wash once with the loading buffer.
- Add the OGB-1 AM loading solution to the cells and incubate for 30-60 minutes at 37°C in the dark.[5][6] The optimal loading time and temperature should be determined empirically.
- 4. De-esterification:
- After loading, wash the cells twice with fresh loading buffer to remove extracellular dye.
- Incubate the cells in fresh loading buffer for an additional 30 minutes at room temperature or 37°C to allow for complete de-esterification of the AM ester by intracellular esterases.
- 5. Imaging:
- The cells are now ready for imaging. Mount the dish or coverslip on a fluorescence microscope equipped for live-cell imaging.



• Excite the cells at ~488 nm and collect the emission at ~525 nm.

# III. In Situ Calibration for Quantitative [Ca<sup>2+</sup>]<sub>i</sub> Measurement

To convert fluorescence intensity measurements into absolute intracellular calcium concentrations, an in situ calibration is necessary. This procedure determines the minimum (Fmin) and maximum (Fmax) fluorescence intensities of the indicator within the cellular environment.

- 1. Reagents for Calibration:
- Fmax Buffer: Loading buffer supplemented with a calcium ionophore (e.g., 5-10 μM ionomycin or A23187) and a high concentration of extracellular calcium (e.g., 1-2 mM CaCl<sub>2</sub>).
- Fmin Buffer: Calcium-free loading buffer containing the same calcium ionophore and a strong calcium chelator (e.g., 5-10 mM EGTA) to deplete intracellular calcium.
- 2. Calibration Procedure:
- After recording the experimental calcium transients, perfuse the cells with the Fmax buffer. The fluorescence intensity will rise to a saturating level, which represents Fmax.
- Following the Fmax measurement, perfuse the cells with the Fmin buffer. The fluorescence intensity will decrease to a minimal level, representing Fmin.
- A background fluorescence measurement should be taken from a region of the coverslip without cells.
- 3. Calculation of [Ca<sup>2+</sup>]<sub>i</sub>:
- The intracellular calcium concentration can be calculated using the Grynkiewicz equation:

$$[Ca^{2+}]_i = Kd * [(F - Fmin) / (Fmax - F)]$$

Where:

• [Ca<sup>2+</sup>]; is the intracellular calcium concentration.



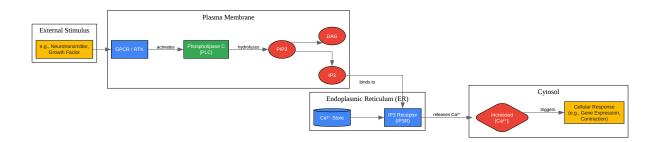
- Kd is the dissociation constant of OGB-1 for Ca<sup>2+</sup> (~170 nM).
- F is the measured fluorescence intensity at a given time point.
- Fmin is the minimum fluorescence intensity in the absence of calcium.
- Fmax is the maximum fluorescence intensity at calcium saturation.

#### **Data Presentation**

Parameter	Description	Typical Value/Range
Resting [Ca²+]i	Basal intracellular calcium concentration in unstimulated cells.	50 - 100 nM
Peak [Ca²+]i	Maximum intracellular calcium concentration reached upon stimulation.	200 nM - >1 μM
Time to Peak	Time taken from stimulation to reach peak [Ca <sup>2+</sup> ] <sub>i</sub> .	Varies with stimulus and cell type
Decay Time Constant (τ)	Time constant of the exponential decay of the calcium signal back to baseline.	Varies with calcium clearance mechanisms
Signal-to-Noise Ratio (SNR)	Ratio of the peak signal amplitude to the baseline noise.	Dependent on imaging system and dye loading

## **Visualizations**

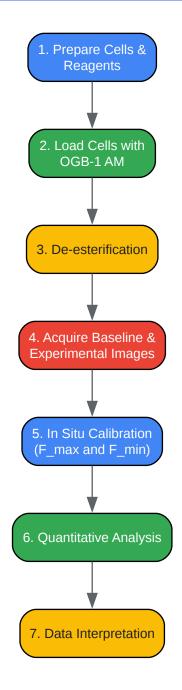




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Caption: Generalized intracellular calcium signaling pathway.

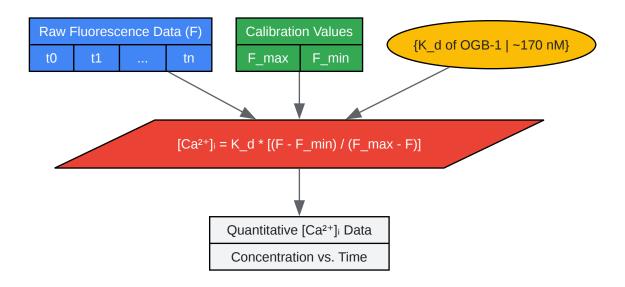




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Caption: Experimental workflow for quantitative calcium imaging.





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Caption: Logic for quantitative calcium concentration analysis.

#### **Considerations and Limitations**

- Indicator Affinity: OGB-1 has a high affinity for Ca<sup>2+</sup> (Kd ≈ 170 nM), making it well-suited for detecting small changes in calcium near resting levels.[2] However, it may become saturated during large, rapid calcium transients, potentially underestimating peak concentrations.
- Single Wavelength Indicator: As a single-wavelength indicator, OGB-1 is susceptible to
  artifacts from changes in cell volume, focus, and dye concentration.[7] Ratiometric
  measurements are not possible with OGB-1 alone, but quantitative analysis can be achieved
  through careful in situ calibration.
- Phototoxicity: Like all fluorescent dyes, OGB-1 can cause phototoxicity upon prolonged or high-intensity illumination. It is advisable to use the lowest possible excitation intensity and exposure times that provide an adequate signal-to-noise ratio.
- Compartmentalization: In some cell types, AM ester dyes can accumulate in organelles such as mitochondria or the endoplasmic reticulum, leading to non-cytosolic signals. This should be assessed for the specific cell type being studied.
- Buffering: The introduction of any calcium indicator will add to the cell's intrinsic calcium buffering capacity. This can potentially alter the kinetics and amplitude of the physiological



calcium signals. The use of the lowest effective dye concentration is recommended to minimize this effect.

Fluorescence Lifetime Imaging (FLIM): For more advanced quantitative measurements that
are independent of dye concentration, fluorescence lifetime imaging (FLIM) can be employed
with OGB-1.[8][9][10] The fluorescence lifetime of OGB-1 is sensitive to Ca<sup>2+</sup> concentration,
providing a ratiometric readout that is less prone to the artifacts of intensity-based
measurements.[8][10][11]

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